molecular formula C16H12Cl2N2O2 B11502098 N-[4-(cyanomethyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide

N-[4-(cyanomethyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B11502098
M. Wt: 335.2 g/mol
InChI Key: CQRQPKNFLVRMIQ-UHFFFAOYSA-N
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Description

N-[4-(Cyanomethyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide is a synthetic acetamide derivative characterized by a 2,4-dichlorophenoxy group attached to an acetamide backbone and a 4-(cyanomethyl)phenyl substituent. This structure combines electron-withdrawing chlorine atoms and a polar cyanomethyl group, influencing its physicochemical properties and biological interactions.

Properties

Molecular Formula

C16H12Cl2N2O2

Molecular Weight

335.2 g/mol

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide

InChI

InChI=1S/C16H12Cl2N2O2/c17-12-3-6-15(14(18)9-12)22-10-16(21)20-13-4-1-11(2-5-13)7-8-19/h1-6,9H,7,10H2,(H,20,21)

InChI Key

CQRQPKNFLVRMIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC#N)NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyanomethyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide typically involves a multi-step process. One common method includes the reaction of 4-(cyanomethyl)aniline with 2,4-dichlorophenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyanomethyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The cyanomethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atoms on the phenoxy ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 4-(carboxymethyl)phenyl-2-(2,4-dichlorophenoxy)acetamide.

    Reduction: Formation of 4-(aminomethyl)phenyl-2-(2,4-dichlorophenoxy)acetamide.

    Substitution: Formation of various substituted phenoxyacetamide derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(cyanomethyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it could inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. Additionally, its interaction with DNA or proteins could induce apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structural Similarities and Variations

The compound shares the 2-(2,4-dichlorophenoxy)acetamide moiety with several analogs, but its unique 4-(cyanomethyl)phenyl group distinguishes it. Key structural analogs include:

  • N-(Cyclohexylmethyl)-2-(2,4-dichlorophenoxy)acetamide (CAS 569313-77-5): Substitutes the cyanomethylphenyl group with a cyclohexylmethyl chain, reducing polarity .
  • Compound 533 (2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide): Replaces the cyanomethylphenyl with a methylpyridinyl group, enhancing aromatic interactions .
  • N-(4-Chloro-2-methylphenyl) derivatives : Feature chloro and methyl groups on the phenyl ring, altering steric and electronic profiles .
Table 1: Structural Comparison
Compound Name Substituent on Acetamide Nitrogen Key Functional Groups
Target Compound 4-(Cyanomethyl)phenyl –CN, –Cl (2,4-dichlorophenoxy)
N-(Cyclohexylmethyl)-2-(2,4-DCP)acetamide Cyclohexylmethyl –Cl (2,4-dichlorophenoxy)
Compound 533 4-Methylpyridin-2-yl –Cl (2,4-dichlorophenoxy), –CH3
2-{[4-Amino-5-(2,4-DCP)-triazol-3-yl]sulfanyl}-N-(4-Cl-2-MePh)acetamide 4-Chloro-2-methylphenyl –Cl, –CH3, triazole

Physicochemical Properties

Melting Points and Solubility

  • N-(Cyclohexylmethyl)-2-(2,4-DCP)acetamide has a lower melting point (~150–160°C) due to its hydrophobic cyclohexyl group .
  • Compound 7h (2-(2,4-dichlorophenoxy)-N-(trichloroethyl-thioureido)acetamide): Melts at 205–207°C, highlighting the impact of trichloroethyl and thioureido groups on crystallinity .

Spectral Data (NMR and IR)

  • 1H NMR: The cyanomethyl group (–CH2CN) typically shows a singlet at δ 3.8–4.0 ppm for the methylene protons, distinct from cyclohexylmethyl (δ 1.0–1.5 ppm) or pyridinyl (δ 7.0–8.5 ppm) substituents .
  • 13C NMR: The nitrile carbon (–CN) resonates at δ 115–120 ppm, absent in non-cyano analogs .

Herbicidal and Plant Growth Regulation

  • The 2,4-dichlorophenoxy group is a hallmark of synthetic auxins (e.g., 2,4-D), which disrupt plant cell elongation. The target compound’s cyanomethyl group may enhance membrane permeability, mimicking herbicidal activity seen in Compound 533 and WH7 .

Pharmaceutical Potential

  • VEGFR-2 Inhibition : Thiazolidine-2,4-dione analogs (e.g., 2-(5-(2,4-DCP-benzylidene)-thiazolidinedione)acetamide) show anti-angiogenic activity, suggesting the target compound’s nitrile group could modulate kinase binding .
  • Anti-COVID-19 Agents : Analogous acetamides (e.g., N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(sulfonamido)acetamide) dock with ACE2 (docking score: -5.51 kcal/mol), implying structural optimization for viral entry inhibition .

Key Reactions

  • Nucleophilic Substitution: The acetamide backbone is synthesized via reaction of 2-(2,4-dichlorophenoxy)acetyl chloride with 4-(cyanomethyl)aniline, similar to methods for Compound 7d–7h .
  • Cyanomethylation: Introduced via Ullmann coupling or nucleophilic aromatic substitution of 4-aminophenylacetonitrile .

Stability and Reactivity

  • The cyanomethyl group increases susceptibility to hydrolysis under alkaline conditions compared to methyl or chloro substituents.
  • Electron-withdrawing –Cl and –CN groups reduce electron density on the phenyl ring, slowing electrophilic substitution reactions .

Biological Activity

N-[4-(cyanomethyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and related research findings.

Chemical Structure and Properties

The compound belongs to the class of amides and features a cyanomethyl group attached to a phenyl ring, which is further connected to a dichlorophenoxyacetamide moiety. Its chemical structure can be represented as follows:

  • Chemical Formula : C15_{15}H13_{13}Cl2_{2}N1_{1}O2_{2}
  • Molecular Weight : 304.17 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate enzyme activity by binding to active sites or altering signal transduction pathways. This modulation can lead to various cellular responses, including:

  • Inhibition of specific enzymes
  • Alteration in gene expression
  • Interaction with receptors involved in cellular signaling

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds structurally similar to this compound. For instance, chloroacetamides have shown varying efficacy against different bacterial strains:

Bacterial Strain Activity
Staphylococcus aureusEffective
Methicillin-resistant S. aureus (MRSA)Effective
Escherichia coliLess effective
Candida albicansModerately effective

These findings suggest that modifications in the phenyl ring can significantly influence antimicrobial efficacy, with halogenated derivatives often exhibiting enhanced activity due to increased lipophilicity, facilitating membrane penetration .

Toxicological Studies

The related compound 2,4-Dichlorophenoxyacetic acid (2,4-D), a herbicide, has been studied for its toxic effects. A case study reported severe poisoning from 2,4-D leading to multiple organ failure and death in a patient. The symptoms included gastrointestinal distress and neurological impairment, suggesting that compounds within this chemical family may pose significant health risks under certain conditions .

Case Studies and Research Findings

  • Case Study on Herbicide Poisoning : A young female farmer ingested 2,4-D intentionally and exhibited severe symptoms consistent with acute poisoning. Despite intensive care measures, she succumbed to complications arising from the toxin's effects on multiple organ systems .
  • Antimicrobial Testing : A study involving various N-substituted chloroacetamides demonstrated that structural modifications could enhance antimicrobial properties. The most effective compounds were those with high lipophilicity that allowed better penetration through cell membranes .

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